m-PEG7-Azide m-PEG7-Azide m-PEG7-azide is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 208987-04-6
VCID: VC0536204
InChI: InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3
SMILES: COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C15H31N3O7
Molecular Weight: 365.43

m-PEG7-Azide

CAS No.: 208987-04-6

Cat. No.: VC0536204

Molecular Formula: C15H31N3O7

Molecular Weight: 365.43

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG7-Azide - 208987-04-6

Specification

CAS No. 208987-04-6
Molecular Formula C15H31N3O7
Molecular Weight 365.43
IUPAC Name 1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Standard InChI InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3
Standard InChI Key KKPCQLXBYKYWQE-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

m-PEG7-Azide possesses several synonyms in the scientific literature, reflecting its structure and functionality. These include azidoheptaethylene glycol methyl ether, mPEG7-N3, and azido-mPEG7 . The IUPAC name is 1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane, which precisely describes its molecular structure.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of m-PEG7-Azide:

PropertyValue
CAS Number208987-04-6
Molecular FormulaC₁₅H₃₁N₃O₇
Molecular Weight365.43 g/mol
AppearanceSolid powder
SMILES NotationCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Standard InChIInChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3
InChIKeyKKPCQLXBYKYWQE-UHFFFAOYSA-N
Recommended Storage Temperature-20°C
Purity (Typical)>98%

The molecular structure of m-PEG7-Azide consists of a linear PEG chain with seven ethylene glycol repeating units, terminated by a methoxy group (-OCH₃) on one end and an azide group (-N₃) on the other. This architecture creates a molecule with amphiphilic properties, combining the hydrophilicity of the PEG backbone with the reactivity of the azide functional group.

Synthesis Methods

General Synthetic Approach

The synthesis of m-PEG7-Azide typically involves a two-step process. First, the hydroxyl group of mPEG7-OH is activated by conversion to a good leaving group such as mesylate or tosylate. This is followed by nucleophilic substitution with sodium azide to introduce the azide functionality .

Detailed Synthesis Procedure

A typical synthesis procedure involves the following steps:

  • Mesylation: mPEG7-OH is reacted with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine in dichloromethane (DCM) to produce mPEG7-OMs.

  • Azide Substitution: The mesylated product is then treated with sodium azide in a solvent such as absolute ethanol at reflux conditions (approximately 85°C) overnight.

  • Purification: The reaction mixture is concentrated, dissolved in DCM, and precipitated with diethyl ether. The precipitate is collected by filtration and dried under vacuum to yield the pure m-PEG7-Azide .

The progress of the reaction can be monitored by the disappearance of the CH₂OMs methylene signal in ¹H NMR spectroscopy. Complete conversion typically occurs after about 16 hours of reaction time .

Analytical Methods for Characterization

One of the challenges in working with azide-functionalized PEGs is the quantification of azide incorporation, as the adjacent methylene proton signals (N₃-CH₂-) can be obscured by the PEG backbone signals in ¹H NMR spectroscopy. A robust method involves click derivatization of the azide group with an alkyne-containing molecule to facilitate quantitative end-group analysis by ¹H NMR .

Applications in Click Chemistry

Click Chemistry Mechanism

The azide group in m-PEG7-Azide readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction results in the formation of a stable 1,2,3-triazole linkage under mild conditions, offering high specificity and yield. The reaction proceeds efficiently in aqueous media, making it compatible with biological systems.

The general reaction can be represented as:

m-PEG7-N₃ + R-C≡CH → m-PEG7-triazole-R

Where R represents any alkyne-bearing molecule of interest.

Reactive Partners in Click Chemistry

m-PEG7-Azide can react with various alkyne-containing compounds through click chemistry. Additionally, it can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) without the need for a copper catalyst . This copper-free click chemistry is particularly valuable for applications in living systems where copper toxicity might be a concern.

Research Applications and Findings

Bioconjugation Applications

m-PEG7-Azide has been extensively utilized in bioconjugation strategies to modify proteins, peptides, nucleic acids, and other biomolecules. The PEG component increases the solubility and stability of the conjugated biomolecules, while the specificity of the azide-alkyne reaction ensures precise control over the conjugation site.

Applications in bioconjugation include:

  • Protein PEGylation: Attachment of PEG chains to proteins to improve their pharmacokinetic properties, including increased circulation half-life and reduced immunogenicity.

  • Peptide Modification: Conjugation of PEG to peptides to enhance their stability against enzymatic degradation.

  • Oligonucleotide Conjugation: Attachment of PEG to nucleic acids for improved delivery to target cells.

Drug Delivery Systems

In the field of drug delivery, m-PEG7-Azide has been employed to develop advanced delivery systems with improved pharmacokinetic profiles. The PEG component provides:

  • Enhanced water solubility of hydrophobic drugs

  • Increased circulation time in the bloodstream

  • Reduced recognition by the immune system

  • Improved accumulation in target tissues through the enhanced permeability and retention (EPR) effect

Surface Functionalization

m-PEG7-Azide serves as an effective tool for the surface modification of various materials including:

  • Nanoparticles: PEGylation of nanoparticle surfaces to improve biocompatibility and circulation time.

  • Biomaterials: Functionalization of implant surfaces to reduce protein adsorption and improve biocompatibility.

  • Biosensors: Attachment of recognition elements to sensing surfaces through click chemistry .

PEG Hydrogel Formation

The bifunctional nature of azide-PEG derivatives allows for the formation of crosslinked hydrogel networks through click chemistry. These hydrogels can be designed with precise control over their mechanical properties and degradation rates, making them suitable for tissue engineering applications and controlled drug release systems .

Analytical Characterization Methods

Mass Spectrometry

Mass spectrometry provides precise molecular weight determination, confirming the identity of m-PEG7-Azide. The expected molecular ion peak at m/z 365.43 corresponds to the molecular formula C₁₅H₃₁N₃O₇.

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